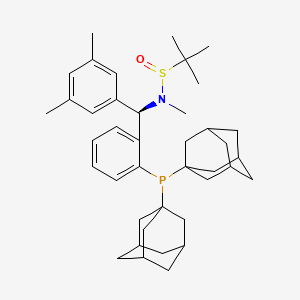
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphanyl, and sulfinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. The key steps include the formation of the adamantane-phosphanyl intermediate, followed by its reaction with a sulfinamide derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The adamantane and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their reactivity and selectivity in various catalytic processes.
Biology
In biology, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for investigating the binding sites and mechanisms of action of various biomolecules.
Medicine
In medicine, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used as an additive in materials science. Its ability to modify the properties of polymers and other materials makes it useful in the development of new materials with enhanced performance characteristics.
作用機序
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The adamantane and phosphanyl groups allow it to bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Polynitroaromatic compounds: Used in various chemical reactions and synthesis.
Uniqueness
What sets ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its unique combination of adamantane, phosphanyl, and sulfinamide groups. This combination provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C40H56NOPS |
|---|---|
分子量 |
629.9 g/mol |
IUPAC名 |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H56NOPS/c1-26-11-27(2)13-34(12-26)37(41(6)44(42)38(3,4)5)35-9-7-8-10-36(35)43(39-20-28-14-29(21-39)16-30(15-28)22-39)40-23-31-17-32(24-40)19-33(18-31)25-40/h7-13,28-33,37H,14-25H2,1-6H3/t28?,29?,30?,31?,32?,33?,37-,39?,40?,43?,44?/m1/s1 |
InChIキー |
LGMOVRJYYJLHFW-CTNDSJPDSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


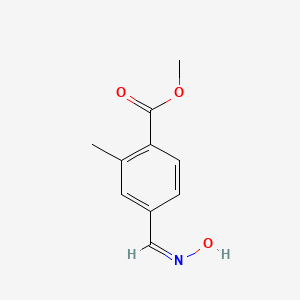
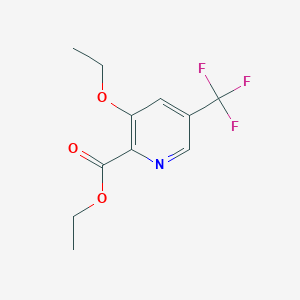
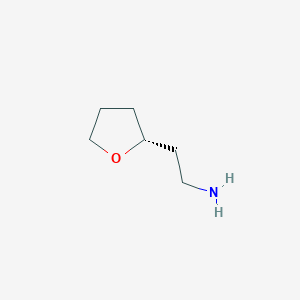
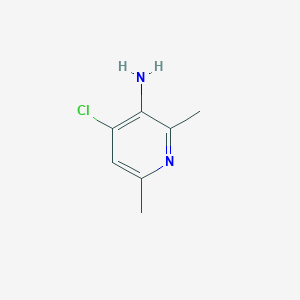

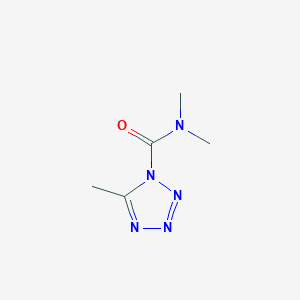
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
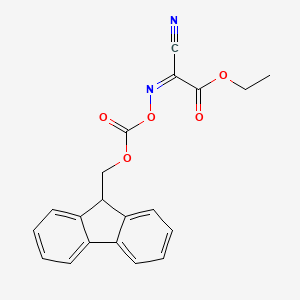
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
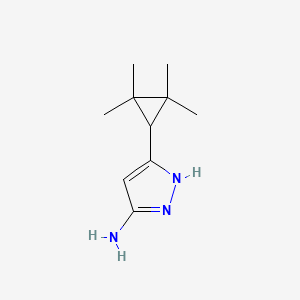
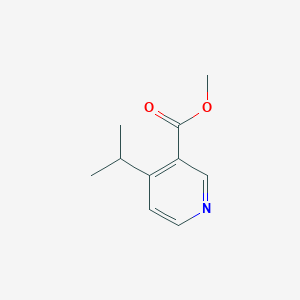
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
